molecular formula C17H23F3N2O B4889278 1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine

1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine

Cat. No. B4889278
M. Wt: 328.37 g/mol
InChI Key: BEDSRXCWDSULLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperazine derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied. In

Scientific Research Applications

1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential applications in the field of medicine. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been studied for its anticancer properties, with some studies showing promising results in inhibiting the growth of cancer cells. Furthermore, 1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been studied for its potential use as an antidepressant, with some studies showing its ability to increase the levels of serotonin and dopamine in the brain.

Mechanism of Action

The mechanism of action of 1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine is not fully understood, but it is believed to act through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, this compound has been shown to bind to certain receptors in the brain, such as the serotonin and dopamine receptors, which are involved in mood regulation.
Biochemical and Physiological Effects:
1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to have various biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine, which are involved in mood regulation. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Furthermore, 1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine has been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new anticancer drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine in lab experiments include its potential applications in the development of new antibiotics, anticancer drugs, and antidepressants. Additionally, this compound has been extensively studied, and its mechanism of action has been partially elucidated. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of 1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine. One potential direction is the development of new antibiotics based on this compound's antimicrobial properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new anticancer drugs and antidepressants. Furthermore, the potential toxicity of this compound needs to be further studied to ensure its safety for use in humans.

Synthesis Methods

1-(3-methylbutanoyl)-4-[3-(trifluoromethyl)benzyl]piperazine can be synthesized through various methods, including the reaction of 3-(trifluoromethyl)benzylamine with 1-(3-methylbutanoyl)piperazine in the presence of a catalyst. Another method involves the reaction of 3-(trifluoromethyl)benzyl chloride with 1-(3-methylbutanoyl)piperazine in the presence of a base. The synthesis of this compound has been reported in various scientific journals, and it is important to note that the purity of the compound is crucial for its use in scientific research.

properties

IUPAC Name

3-methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O/c1-13(2)10-16(23)22-8-6-21(7-9-22)12-14-4-3-5-15(11-14)17(18,19)20/h3-5,11,13H,6-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDSRXCWDSULLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]butan-1-one

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